molecular formula C9H18N6O B7025446 N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide

N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide

Cat. No.: B7025446
M. Wt: 226.28 g/mol
InChI Key: MDARNVKIYCGLRM-UHFFFAOYSA-N
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Description

N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide is a synthetic organic compound that features a tetrazole ring, which is known for its diverse applications in medicinal chemistry and material science. The compound’s structure includes a butanamide backbone with a tetrazole substituent, making it a unique molecule with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction of azides with nitriles. The tetrazole ring can be synthesized by reacting 2-methyl-5-aminotetrazole with appropriate alkylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design for enhancing metabolic stability and bioavailability.

    Material Science: Tetrazole derivatives are used in the development of energetic materials and propellants due to their high nitrogen content and stability.

    Biological Studies: The compound can be used as a ligand in coordination chemistry to study metal-ligand interactions and their biological implications.

Mechanism of Action

The mechanism of action of N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-aminotetrazole: A precursor in the synthesis of N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide.

    1-methyl-5-aminotetrazole: Another tetrazole derivative with similar chemical properties.

    2-methyl-5-nitrotetrazole: A compound with a nitro group that exhibits different reactivity compared to the amino derivative.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and tetrazole groups enhances its stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

N,3-dimethyl-2-[(2-methyltetrazol-5-yl)methylamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N6O/c1-6(2)8(9(16)10-3)11-5-7-12-14-15(4)13-7/h6,8,11H,5H2,1-4H3,(H,10,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDARNVKIYCGLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC)NCC1=NN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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